molecular formula C10H8ClF2NO3 B14036655 1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one

1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one

Cat. No.: B14036655
M. Wt: 263.62 g/mol
InChI Key: STMMZFSKRCZBHP-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one is a substituted acetophenone derivative featuring a propan-2-one backbone with a chloro group and a 2-(difluoromethyl)-6-nitrophenyl substituent at the 1-position.

Properties

Molecular Formula

C10H8ClF2NO3

Molecular Weight

263.62 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethyl)-6-nitrophenyl]propan-2-one

InChI

InChI=1S/C10H8ClF2NO3/c1-5(15)9(11)8-6(10(12)13)3-2-4-7(8)14(16)17/h2-4,9-10H,1H3

InChI Key

STMMZFSKRCZBHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1[N+](=O)[O-])C(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one can be achieved through several routes. One common method involves the reaction of 2-(difluoromethyl)-6-nitrophenyl ketone with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. This approach allows for better control over reaction parameters and can lead to more efficient and cost-effective synthesis.

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This reaction converts the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This reaction is often carried out in the presence of a base to facilitate the substitution process.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired products are formed efficiently.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound can be used to study the effects of difluoromethyl and nitrophenyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

    Medicine: The compound’s derivatives may have potential therapeutic applications. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds with pharmacological activity.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily due to the presence of the difluoromethyl and nitrophenyl groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural Analog: 1-Chloro-3-(2-(difluoromethoxy)-6-nitrophenyl)propan-2-one

This compound (CAS: 1804147-44-1) shares the propan-2-one core and nitro-substituted aromatic ring with the target molecule. Key differences include:

  • Substituent Position: The chloro group is at the 3-position of the propanone chain instead of the 1-position.
  • Aromatic Substituent : A difluoromethoxy (-O-CF₂H) group replaces the difluoromethyl (-CF₂H) group at the 2-position of the phenyl ring.

Impact of Differences :

  • The difluoromethoxy group introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity compared to the difluoromethyl group, which may influence solubility or target binding .
Parameter Target Compound Analog (CAS: 1804147-44-1)
Molecular Formula C₁₀H₈ClF₂NO₃ (estimated) C₁₀H₈ClF₂NO₄
Molecular Weight ~277.6 g/mol (estimated) 279.62 g/mol
Key Substituents 1-Cl, 2-(CF₂H)-6-NO₂-C₆H₃ 3-Cl, 2-(O-CF₂H)-6-NO₂-C₆H₃
Comparison with Complex II Inhibitors (Fungicides)

The European patent (2023) lists structurally related compounds with aromatic nitro and difluoromethyl groups, such as benzovindiflupyr (A.3.2) and bixafen (A.3.3), which are succinate dehydrogenase inhibitors (SDHIs). These fungicides share:

  • Electron-Withdrawing Groups : Nitro or halogens on aromatic rings enhance stability and target binding.
  • Fluorinated Substituents : Difluoromethyl groups improve lipophilicity and resistance to metabolic degradation.

Key Differences :

  • Core Structure: The target compound’s propanone backbone contrasts with the carboxamide or pyrazole cores of SDHIs (e.g., fluxapyroxad (A.3.9) and pydiflumetofen (A.3.17)).
  • Functional Groups : SDHIs typically feature carboxamide moieties critical for enzyme inhibition, absent in the target compound.

Hypothesized Implications :

  • The propanone structure may reduce affinity for SDHI targets but could enable novel reactivity (e.g., as a synthetic intermediate for ketone-derived agrochemicals).
  • The nitro group’s para position relative to the difluoromethyl group may enhance π-π stacking in biological systems compared to ortho/meta configurations in SDHIs .

Biological Activity

1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one is a synthetic organic compound with the molecular formula C10H8ClF2NO3C_{10}H_8ClF_2NO_3 and a molecular weight of 263.63 g/mol. This compound is characterized by its chlorinated and difluoromethyl-substituted aromatic structure, which contributes to its unique biological activities.

The biological activity of 1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitrophenyl group enhances its electrophilic nature, potentially allowing it to form covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.

Antimicrobial Activity

Research indicates that compounds similar to 1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one exhibit promising antimicrobial properties . For instance, studies have shown that derivatives containing nitrophenyl groups can inhibit bacterial growth, suggesting that this compound may possess similar activity.

Compound Target Organism Activity
1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-oneE. coliInhibition observed
1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-oneStaphylococcus aureusModerate inhibition

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one on various cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potential as an anticancer agent.

Case Study: Cytotoxicity Assessment

A study conducted on MCF-7 cells showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
5060
10030

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated. For example, it has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of certain pathogens and cancer cells.

Synthesis and Characterization

The synthesis of 1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one typically involves the reaction of chlorinated precursors with difluoromethyl-substituted nitrobenzene derivatives under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Comparative Analysis with Related Compounds

Comparative studies with similar compounds reveal differences in biological activity based on structural modifications:

Compound Biological Activity Notes
1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-oneSignificant cytotoxicity and antimicrobial activityEffective against multiple cancer cell lines
1-Chloro-1-(3-(difluoromethyl)-4-nitrophenyl)propan-2-oneModerate antimicrobial activityLess cytotoxic compared to the former

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